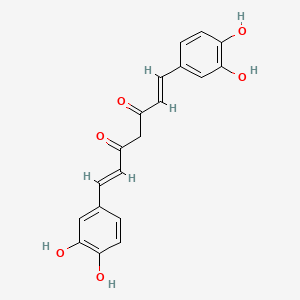

Didemethyl Curcumin

Descripción general

Descripción

Didemethyl Curcumin is a metabolite of Curcumin . It has the molecular formula C19H16O6 and a molecular weight of 340.33 .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by detecting their IR, 1H-NMR, and 13C-NMR spectra . Further studies on the molecular structure and interactions of curcumin complexes have been performed using density functional calculations .Chemical Reactions Analysis

The essential chemical reactions associated with the biological activity of curcumin are electron-donating reactions that lead to the oxidation of the compound, reversible and irreversible nucleophilic addition reactions, hydrolysis, and enzymatic reactions .Physical And Chemical Properties Analysis

This compound appears as a yellow to brown solid . It has a solubility in DMSO and Methanol . Its boiling point is 649.7±55.0°C at 760 mmHg, melting point is 202-206°C (dec.), and density is 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Modulation of Proteasome Activity : Didemethyl Curcumin has been studied for its role in modulating proteasome activity. This is significant in cancer biology and neurodegenerative diseases. Both Curcumin and this compound (CUIII) exhibit a biphasic modulation of proteasome activity, increasing it at nanomolar concentrations but inhibiting it at micromolar concentrations. Curcumin is more effective than CUIII in both increasing and inhibiting proteasome activity at respective concentrations. Docking simulations suggest that while CUIII can dock to the active site of the proteasome, its binding interaction is weaker compared to Curcumin. This modulation of proteasome activity suggests potential therapeutic applications in treating diseases like neurodegeneration and cancer (Khan et al., 2021).

Potential in Treating Chronic Diseases : Curcumin, the parent compound of this compound, has been widely researched for its therapeutic benefits against various chronic diseases. It targets multiple cell signaling pathways and has demonstrated effectiveness in clinical trials for various pro-inflammatory diseases. Its roles include anti-inflammatory, antioxidant, anti-angiogenic, and anti-apoptotic properties. While the focus here is on Curcumin, the similar properties and pathways influenced by this compound suggest potential applications in a range of chronic diseases (Gupta et al., 2013).

Challenges in Clinical Applications : Despite the promising therapeutic potential of Curcumin and its derivatives like this compound, there are challenges in their clinical applications. These include issues with bioavailability, stability, and the potential for rapid metabolism. Efforts to overcome these challenges involve pharmaceutical methods like nanoparticle formulation, which could enhance the bioavailability and therapeutic effectiveness of these compounds (Hassanzadeh et al., 2020).

Mecanismo De Acción

Target of Action

Didemethyl Curcumin, similar to its parent compound Curcumin, has a wide range of molecular targets. It interacts with several key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . It also modulates chemokines and chemokine receptors .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular functions. It suppresses the activity of COX-2, lipoxygenase (LOX), inflammasome, and inducible nitric oxide synthase (iNOS) . It also inhibits protein kinases and the activation of c-Jun/AP-1 . These interactions result in the modulation of various cellular processes, including inflammation and cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also influences the dynamics of focal adhesions and cell migration .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. It has been found that curcumin and its derivatives have good pharmacokinetic properties . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has anti-inflammatory effects mediated by downregulation in the activity of COX-2, LOX, inflammasome, and iNOS . It also inhibits cell proliferation and induces apoptosis . Furthermore, it has been shown to regulate the dynamics of focal adhesions and influence cell migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of unique delivery systems, chemical derivatives, and chemical analogs can improve its pharmacological obstacles, optimizing its conditions as a chemopreventive and chemotherapeutic agent . Moreover, the preparation of curcumin Pickering emulsions stabilized by various nanoparticles can enhance its bioaccessibility during metabolism .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Current strategies and future perspectives for improving curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . Clinical trial results, employing various delivery methods for curcumin, showed that improved bioavailability corresponds to increased therapeutic efficacy .

Análisis Bioquímico

Biochemical Properties

Didemethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the activity of enzymes such as proteasome, which plays a crucial role in protein degradation . The nature of these interactions is complex and involves changes at the molecular level that can influence biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to modulate proteasome activity in a biphasic manner, increasing proteasome activity at nanomolar concentrations but inhibiting it at micromolar concentrations .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with the 20S proteasome catalytic subunit .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that curcumin, from which this compound is derived, has good photostability in the dark but shows significant photodegradation rates in both red and blue light . This suggests that this compound may also exhibit similar temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, curcumin has been shown to have significant positive effects on cognitive performance in animal models of Alzheimer’s disease

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, curcumin has been found to regulate the metabolism of valine, leucine, and phenylalanine, and the synthesis and degradation of ketone bodies .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation . For example, curcumin, from which this compound is derived, has been found to be transported into intestinal cells when administered as a native or micellar formulation .

Subcellular Localization

It is likely that this compound, like curcumin, may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGQVZAISEIPG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873735 | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60831-46-1 | |

| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

![Spiro[3,8-dioxatricyclo[5.1.0.02,4]octane-5,2-oxirane] (9CI)](/img/no-structure.png)